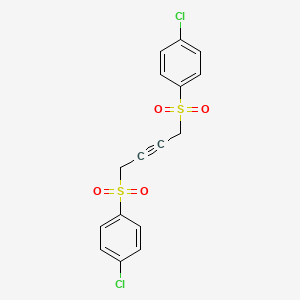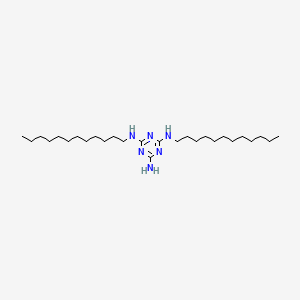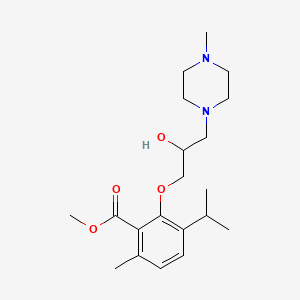
Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate is a complex organic compound that features a piperazine ring, a hydroxy group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the hydroxy group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The carboxylate ester can be formed through the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of N-alkyl or N-aryl derivatives
科学的研究の応用
Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and receptor binding due to its piperazine moiety.
Medicine: Exploration as a potential drug candidate for treating various diseases.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for compounds like Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate often involves:
Molecular Targets: Binding to specific receptors or enzymes in the body.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
類似化合物との比較
Similar Compounds
Methyl 3-(2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy)-p-cymene-2-carboxylate: can be compared with other piperazine derivatives like:
Uniqueness
- The specific substitution pattern on the piperazine ring and the presence of the hydroxy and ester groups make this compound unique. These features can influence its biological activity and chemical reactivity, distinguishing it from other similar compounds.
特性
CAS番号 |
53206-85-2 |
|---|---|
分子式 |
C20H32N2O4 |
分子量 |
364.5 g/mol |
IUPAC名 |
methyl 2-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C20H32N2O4/c1-14(2)17-7-6-15(3)18(20(24)25-5)19(17)26-13-16(23)12-22-10-8-21(4)9-11-22/h6-7,14,16,23H,8-13H2,1-5H3 |
InChIキー |
XILVKGHOXYREOY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C(C)C)OCC(CN2CCN(CC2)C)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)
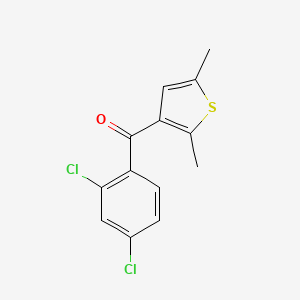
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
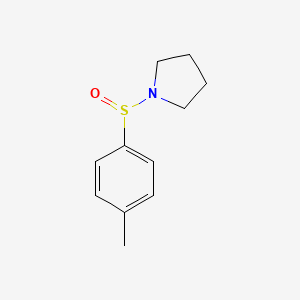
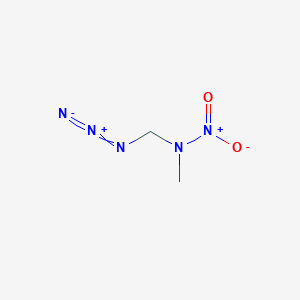


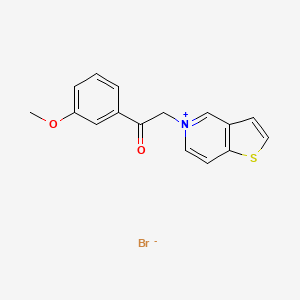
![4-Cyanophenyl 4-{[(hexyloxy)carbonyl]oxy}benzoate](/img/structure/B14631756.png)

